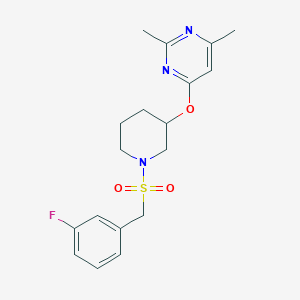

4-((1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine

Description

Properties

IUPAC Name |

4-[1-[(3-fluorophenyl)methylsulfonyl]piperidin-3-yl]oxy-2,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O3S/c1-13-9-18(21-14(2)20-13)25-17-7-4-8-22(11-17)26(23,24)12-15-5-3-6-16(19)10-15/h3,5-6,9-10,17H,4,7-8,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLJKBLRDFSALU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with the cyclization of appropriate precursors under basic conditions.

Introduction of the Fluorobenzyl Sulfonyl Group: The fluorobenzyl sulfonyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a sulfonyl chloride in the presence of a base.

Coupling with Pyrimidine: The final step involves coupling the piperidine intermediate with a pyrimidine derivative under conditions that promote the formation of the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

4-((1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group or other reducible moieties within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl or pyrimidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, sulfonyl chlorides, and bases (e.g., sodium hydride) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 4-((1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine is studied for its potential therapeutic properties:

- Ligand Development : The compound may act as a ligand for specific receptors or enzymes, influencing various biological pathways.

- Anticancer Activity : In vitro studies indicate that related pyrimidine compounds can inhibit cell proliferation in cancer cell lines. For example, chloroethyl pyrimidine nucleosides have shown significant inhibition of migration and invasion in A431 vulvar epidermal carcinoma cells.

Pharmacology

Research focuses on the pharmacokinetics and bioavailability of this compound:

- Bioavailability Studies : Investigations into how the compound is absorbed, distributed, metabolized, and excreted in biological systems are crucial for evaluating its potential as a drug candidate.

- Mechanism of Action : The compound's interaction with molecular targets such as enzymes or receptors modulates their activity, leading to various biological effects. This mechanism is essential for understanding its therapeutic potential.

Material Science

The unique structure of this compound makes it a candidate for developing novel materials:

- Electronic Properties : The compound's electronic configuration may allow for applications in organic electronics or photonic devices.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing oxadiazole and sulfonamide functionalities have shown effectiveness against various pathogens, including agricultural pathogens like Xanthomonas oryzae, which causes bacterial blight in rice .

Case Studies

- Anticancer Research : Studies on related pyrimidine compounds demonstrate their ability to inhibit cancer cell migration and proliferation. The presence of the piperidine ring may enhance this activity through specific interactions with cellular targets.

- Antimicrobial Efficacy : Research has shown that certain derivatives of this compound exhibit superior antimicrobial properties compared to commercial agents, highlighting its potential in agricultural applications .

Mechanism of Action

The mechanism of action of 4-((1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

- 4-((1-((3-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine

- 4-((1-((3-Bromobenzyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine

- 4-((1-((3-Methylbenzyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine

Uniqueness

The uniqueness of 4-((1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine lies in the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various research applications.

Biological Activity

4-((1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications, supported by relevant data tables and research findings.

Chemical Structure

The compound features:

- A pyrimidine core substituted at the 2 and 6 positions with methyl groups.

- A piperidine moiety linked through an ether bond to a sulfonyl group attached to a 3-fluorobenzyl group.

This structural arrangement suggests potential for diverse biological activities.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing the oxadiazole and sulfonamide functionalities have shown effectiveness against various pathogens, including agricultural pathogens like Xanthomonas oryzae, which causes bacterial blight in rice.

Anticancer Activity

In vitro studies on related pyrimidine compounds have demonstrated their ability to inhibit cell proliferation in cancer cell lines. One study reported that chloroethyl pyrimidine nucleosides significantly inhibited migration and invasion in A431 vulvar epidermal carcinoma cells . The presence of the piperidine ring may enhance this activity through specific interactions with cellular targets.

Neuroprotective Effects

Compounds similar to this compound have been noted for their neuroprotective properties. For example, piperidine derivatives have been shown to inhibit human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .

Synthesis

The synthesis of this compound typically involves multi-step reactions:

- Formation of the piperidine sulfonamide : The reaction of piperidine with a suitable sulfonyl chloride leads to the formation of the sulfonamide derivative.

- Pyrimidine ring formation : Subsequent cyclization reactions yield the pyrimidine structure.

- Final coupling reaction : The final step involves the etherification of the piperidine derivative with the pyrimidine compound.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Xanthomonas oryzae. The results indicated that some derivatives exhibited better antimicrobial activity than commercial agents, highlighting the potential of similar compounds like this compound in agricultural applications.

Study on Anticancer Properties

Another investigation focused on the anticancer properties of pyrimidine derivatives. It was found that specific modifications could enhance cytotoxicity against cancer cell lines while minimizing cytotoxic effects on normal cells. This suggests that structural variations in compounds like this compound could lead to improved therapeutic agents .

Research Findings Summary Table

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-((1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine with high yield and purity?

Methodological Answer: Synthesis optimization can be guided by fluoropyrimidine protocols under metal-free, mild conditions. For example, highlights reactions at ambient temperature (20–25°C) using dichloromethane as a solvent and triethylamine as a base for nucleophilic substitutions. Key parameters include:

Q. How should researchers characterize the sulfonyl-piperidinyl linkage in this compound using spectroscopic methods?

Methodological Answer:

- ¹H NMR: Identify protons adjacent to the sulfonyl group (e.g., piperidine CH₂ groups) as deshielded signals at δ 3.5–4.0 ppm. Coupling constants (J = 10–12 Hz) confirm axial-equatorial proton arrangements .

- ¹⁹F NMR: A singlet near δ -110 ppm confirms the 3-fluorobenzyl substituent’s integrity .

- HRMS: Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation between calculated and observed values .

Q. What safety protocols are critical when handling intermediates like 3-fluorobenzyl sulfonyl chloride during synthesis?

Methodological Answer:

- PPE: Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact ().

- Storage: Store sulfonyl chlorides at –20°C in airtight containers to prevent hydrolysis.

- Neutralization: Quench excess reagents with ice-cold sodium bicarbonate to mitigate exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for stereoisomers of the piperidine ring?

Methodological Answer:

- X-ray Crystallography: Determine absolute configuration via single-crystal analysis (as in for related piperidinium salts).

- NOESY NMR: Detect spatial proximity between piperidine protons and the sulfonyl group to infer chair conformations.

- Dynamic NMR: Monitor coalescence of diastereotopic protons at variable temperatures to assess ring inversion barriers .

Q. What strategies can elucidate the metabolic stability of this compound in preclinical models?

Methodological Answer:

- In Vitro Assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Use ’s buffer system (ammonium acetate, pH 6.5) for mobile phase optimization.

- CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms using fluorescent probes to predict drug-drug interactions.

- Metabolite ID: Employ high-resolution mass spectrometry (HRMS/MS) to detect hydroxylated or desmethyl metabolites .

Q. How can polymorphic forms of this compound be systematically analyzed and controlled?

Methodological Answer:

- DSC/TGA: Identify thermal events (e.g., melting points, decomposition) to distinguish polymorphs.

- PXRD: Compare diffraction patterns (e.g., 2θ angles) with simulated data from single crystals.

- Slurry Conversion: Suspend the compound in solvents (e.g., ethanol/water) under agitation to isolate the most stable polymorph (refer to ’s polymorph screening protocols) .

Q. What computational methods are effective for predicting the compound’s binding affinity to target proteins?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures of related pyrimidine-binding enzymes (e.g., kinases). Parameterize the sulfonyl group’s partial charges via DFT calculations (B3LYP/6-31G*).

- MD Simulations: Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability of the piperidinyl-sulfonyl moiety.

- Free Energy Perturbation: Calculate ΔΔG for mutations in the binding pocket to guide SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.